molecular formula C17H12N2O2S2 B2939825 N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034592-31-7

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2939825
CAS No.: 2034592-31-7
M. Wt: 340.42
InChI Key: TWMNQYOAONVSTH-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of complex heterocyclic compounds often involves the coupling of various aromatic systems, such as thiophenes and furans, with benzo[d]thiazole motifs. For instance, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation to achieve the desired thiazole derivative А. Aleksandrov, М. М. El’chaninov, 2017. This process exemplifies the chemical reactivity and potential for further functionalization of such compounds.

Biological Activities

Heterocyclic compounds, including those containing benzothiazole, furan, and thiophene units, have been extensively studied for their biological activities. Patel, H. S. Patel, and P. Shah (2015) synthesized novel heterocyclic compounds with potential antibacterial and antifungal activities, demonstrating the diverse bioactivity profile of these molecules G. K. Patel, H. S. Patel, P. Shah, 2015.

Antitumor and Antimicrobial Applications

Compounds synthesized from benzothiazole, furan, and thiophene units have been evaluated for their antitumor and antimicrobial activities. Matiichuk et al. (2020) reported on derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with promising antitumor properties, highlighting the potential of such compounds in the design of new antitumor agents Y. Matiichuk, Y. Horak, T. Chaban, V. Horishny, O. Tymoshuk, V. Matiychuk, 2020.

Chemoselective Protection and Derivatization

The chemoselective protection of heteroaromatic aldehydes, including those derived from furan and thiophene, can be achieved through the formation of imidazolidine derivatives. Carpenter and Chadwick (1985) demonstrated a methodology for protecting aldehyde functionalities in the presence of ketones, which could be particularly relevant for the synthesis and modification of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide A. Carpenter, D. Chadwick, 1985.

Future Directions

The development of new thiazole derivatives continues to be a promising area of research due to their diverse biological activities . Future work could focus on designing and synthesizing new compounds related to this scaffold to act as drug molecules with lesser side effects .

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-17(11-3-5-13-16(8-11)23-10-19-13)18-9-12-4-6-14(21-12)15-2-1-7-22-15/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMNQYOAONVSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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